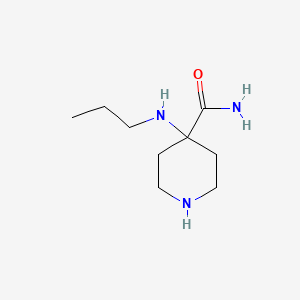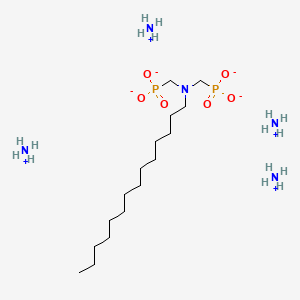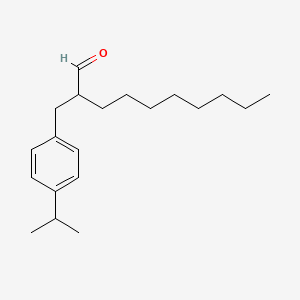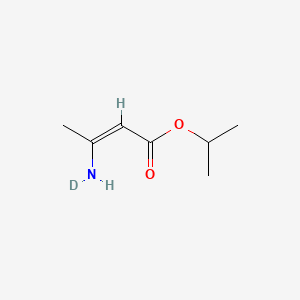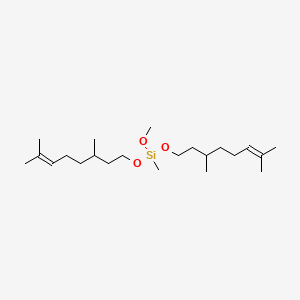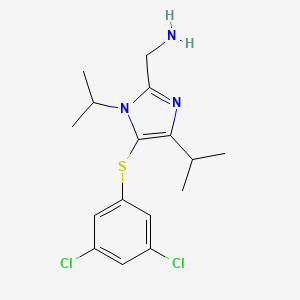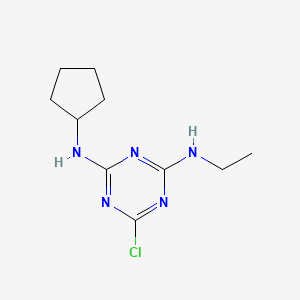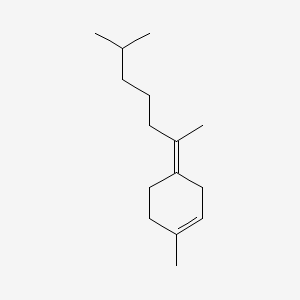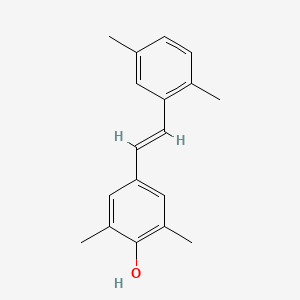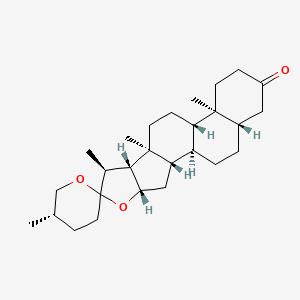![molecular formula C34H15NO2 B12666016 19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione CAS No. 71598-16-8](/img/structure/B12666016.png)
19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-azadecacyclo[2011114,802,2003,1805,33010,15023,28030,34016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione is a complex organic compound characterized by its intricate polycyclic structure
Preparation Methods
The synthesis of 19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione involves multiple steps, including cyclization and functional group transformations. The reaction conditions typically require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles
Scientific Research Applications
19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, the compound could be utilized in the development of advanced materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its application. Understanding the precise mechanism of action requires detailed studies using various biochemical and biophysical techniques.
Comparison with Similar Compounds
When compared to other similar compounds, 19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione stands out due to its unique polycyclic structure and the specific functional groups it contains. Similar compounds may include other polycyclic aromatic hydrocarbons or complex organic molecules with multiple rings and functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which may offer distinct advantages in certain applications.
Properties
CAS No. |
71598-16-8 |
|---|---|
Molecular Formula |
C34H15NO2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione |
InChI |
InChI=1S/C34H15NO2/c36-33-19-7-3-1-5-15(19)23-13-25-31-29-17(9-11-21(33)27(23)29)18-10-12-22-28-24(14-26(35-25)32(31)30(18)28)16-6-2-4-8-20(16)34(22)37/h1-14,35H |
InChI Key |
OPPGWOUKZOSIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C7=C8C5=C(N4)C=C9C8=C(C=C7)C(=O)C1=CC=CC=C19 |
physical_description |
Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


